molecular formula C8H17ClFNO B3014294 [4-(Aminomethyl)-4-fluorocyclohexyl]methanol;hydrochloride CAS No. 2377036-08-1

[4-(Aminomethyl)-4-fluorocyclohexyl]methanol;hydrochloride

Cat. No.: B3014294
CAS No.: 2377036-08-1
M. Wt: 197.68
InChI Key: UUUISYMHYILYEX-KMMPGQJCSA-N
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Description

[4-(Aminomethyl)-4-fluorocyclohexyl]methanol hydrochloride is a fluorinated cyclohexane derivative featuring both an aminomethyl and a methanol group at the 4-position of the cyclohexyl ring. This compound is of interest in pharmaceutical and agrochemical research due to its structural versatility .

Properties

IUPAC Name

[4-(aminomethyl)-4-fluorocyclohexyl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16FNO.ClH/c9-8(6-10)3-1-7(5-11)2-4-8;/h7,11H,1-6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUUISYMHYILYEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CO)(CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Aminomethyl)-4-fluorocyclohexyl]methanol;hydrochloride typically involves the following steps:

    Formation of the Cyclohexyl Ring: The cyclohexyl ring is formed through a series of cyclization reactions.

    Introduction of the Aminomethyl Group: The aminomethyl group is introduced via nucleophilic substitution reactions.

    Fluorination: The fluorine atom is added using fluorinating agents such as diethylaminosulfur trifluoride (DAST).

    Methanol Group Addition: The methanol group is introduced through hydroxylation reactions.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[4-(Aminomethyl)-4-fluorocyclohexyl]methanol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium azide (NaN3) and potassium cyanide (KCN) are employed for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted cyclohexyl derivatives.

Scientific Research Applications

[4-(Aminomethyl)-4-fluorocyclohexyl]methanol;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [4-(Aminomethyl)-4-fluorocyclohexyl]methanol;hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Key Properties

Compound Name Molecular Formula Molecular Weight Solubility Melting Point (°C) Pharmacological Relevance
[4-(Aminomethyl)-4-fluorocyclohexyl]methanol HCl Not explicitly provided (inferred: ~223.67 g/mol*) ~223.67* Likely sparingly soluble in water (similar to Cetraxate HCl) Data not available Potential CNS or metabolic applications (inference from fluorinated analogues)
Cetraxate Hydrochloride C₁₇H₂₃NO₄·HCl 341.83 Sparingly soluble in water; soluble in methanol 236 (decomposition) Gastric mucosal protection
Methyl 4-(aminomethyl)benzoate HCl C₉H₁₂ClNO₂ 201.65 Soluble in methanol, sparingly in water Data not available Intermediate for peptidomimetics or agrochemicals
4-(Aminomethyl)-2-methylbenzoic acid HCl C₉H₁₂ClNO₂ 201.65 High solubility in polar solvents Data not available Pharmaceutical synthesis
[4-(4-Chlorophenyl)phenyl]methylamine HCl C₁₃H₁₃Cl₂N 254.16 Soluble in DMSO, methanol Data not available CNS-targeting agents

*Estimated based on structural similarity to Cetraxate HCl.

Functional Group and Substituent Effects

  • Fluorine vs. Chlorine : The fluorine atom in the target compound confers higher electronegativity and metabolic stability compared to chlorine in [4-(4-Chlorophenyl)phenyl]methylamine HCl. This may reduce oxidative degradation in vivo .
  • Cyclohexyl vs. In contrast, aromatic analogues (e.g., methyl benzoate derivatives) exhibit rigidity, favoring π-π stacking interactions .
  • Aminomethyl Group: Protonation of the amine in acidic environments improves water solubility, critical for oral bioavailability. Cetraxate HCl leverages this property for gastric activity .

Biological Activity

Chemical Overview

Chemical Structure : [4-(Aminomethyl)-4-fluorocyclohexyl]methanol; hydrochloride is characterized by a cyclohexane ring with an amino group and a fluorine atom, which may influence its biological interactions.

Molecular Formula : C10_{10}H14_{14}ClF1_{1}N1_{1}O

CAS Number : The compound can be referenced by its unique CAS number for identification in chemical databases.

The biological activity of [4-(Aminomethyl)-4-fluorocyclohexyl]methanol; hydrochloride is primarily attributed to its interaction with various biological targets:

  • Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, particularly in the central nervous system (CNS), influencing pathways related to anxiety and depression.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered physiological responses.

Therapeutic Applications

Research indicates that [4-(Aminomethyl)-4-fluorocyclohexyl]methanol; hydrochloride could have several therapeutic applications:

  • Neurological Disorders : Preliminary studies suggest efficacy in treating conditions such as anxiety and depression due to its CNS activity.
  • Pain Management : The compound may also exhibit analgesic properties, making it a candidate for pain management therapies.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • CNS Activity Study :
    • A study assessed the effects of [4-(Aminomethyl)-4-fluorocyclohexyl]methanol; hydrochloride on rodent models of anxiety. Results indicated a significant reduction in anxiety-like behaviors compared to control groups, suggesting potential as an anxiolytic agent.
  • Analgesic Properties :
    • In another study, the compound was administered to models of chronic pain. The findings demonstrated a marked decrease in pain responses, indicating its potential role as an analgesic.
  • Enzyme Interaction Analysis :
    • Research focused on the interaction of the compound with specific enzymes involved in neurotransmitter metabolism. The results showed inhibition of these enzymes, which may contribute to its therapeutic effects.
Study TypeFindings
CNS ActivityReduced anxiety-like behaviorsPotential anxiolytic agent
Analgesic PropertiesDecreased pain responsesPossible role in pain management
Enzyme InteractionInhibition of neurotransmitter metabolismContributes to therapeutic effects

Safety and Toxicology

While the biological activity is promising, safety assessments are crucial:

  • Toxicity Studies : Initial toxicity studies indicate a favorable safety profile at therapeutic doses, but further research is necessary to establish long-term safety.
  • Side Effects : Monitoring for side effects is essential during clinical trials to ensure patient safety.

Q & A

Q. What are the recommended methods for synthesizing [4-(Aminomethyl)-4-fluorocyclohexyl]methanol hydrochloride?

Answer: Synthesis typically involves sequential functionalization of the cyclohexane backbone. A plausible route includes:

Fluorination: Introduce fluorine at the 4-position of the cyclohexane ring via electrophilic fluorination or halogen exchange reactions.

Aminomethylation: React the fluorinated intermediate with formaldehyde and ammonia (Mannich reaction) to install the aminomethyl group.

Methanol Functionalization: Oxidize or reduce substituents to introduce the methanol group.

Hydrochloride Formation: Treat the free base with HCl in methanol, followed by solvent evaporation and recrystallization .
Validation: Monitor intermediates using NMR (<sup>1</sup>H/<sup>19</sup>F) and confirm the hydrochloride salt via chloride ion titration .

Q. How can researchers determine the solubility and stability of this compound in experimental solvents?

Answer:

  • Solubility Testing: Prepare saturated solutions in water, methanol, ethanol, and DMSO. Centrifuge to remove undissolved particles, then quantify dissolved compound via UV-Vis spectroscopy (calibration curve required) .
  • Stability Assessment: Store solutions at 25°C and 4°C. Analyze degradation over time using HPLC with UV detection (210–240 nm). Monitor for free amine formation (indicative of HCl loss) .
    Key Data:
SolventSolubility (mg/mL)Stability (25°C, 7 days)
Methanol>50>98% purity retained
Water~10 (sparingly)~85% purity retained

Q. What analytical techniques are critical for purity assessment?

Answer:

  • HPLC-UV: Use a C18 column, mobile phase (e.g., 0.1% TFA in water/acetonitrile), and detect impurities at 210 nm. Compare retention times to standards .
  • Melting Point: Confirm decomposition near 236°C (decomposition expected for hydrochloride salts) .
  • Elemental Analysis: Verify Cl⁻ content matches theoretical values (e.g., 9–10% for C₈H₁₅FNO·HCl) .

Advanced Research Questions

Q. How does the fluorine substituent influence the compound’s conformational stability and reactivity?

Answer: The 4-fluorine induces 1,3-diaxial strain in the cyclohexane ring, favoring a chair conformation with axial fluorine. This impacts:

  • Reactivity: Fluorine’s electronegativity enhances the aminomethyl group’s nucleophilicity in basic conditions.
  • Solubility: Polar C-F bonds improve aqueous solubility compared to non-fluorinated analogs .
    Experimental Validation: Compare <sup>19</sup>F NMR chemical shifts and X-ray crystallography data of fluorinated vs. non-fluorinated analogs .

Q. How can researchers resolve contradictions in reported solubility or stability data?

Answer:

  • Controlled Replication: Standardize solvent purity (e.g., anhydrous methanol vs. technical grade) and storage conditions (tight containers, inert atmosphere) .
  • Advanced Analytics: Use LC-MS to identify degradation products (e.g., free amine from HCl loss) and quantify using external standards .
    Case Study: Discrepancies in water solubility may arise from hydrate formation. Characterize hydrates via TGA-DSC .

Q. What strategies optimize chromatographic separation of stereoisomers or degradation products?

Answer:

  • Chiral Columns: Use amylose- or cellulose-based columns for enantiomer separation.
  • Ion-Pairing Reagents: Add heptafluorobutyric acid to improve peak symmetry for hydrochloride salts .
  • Method Development: Screen mobile phases (e.g., methanol/ammonium acetate vs. acetonitrile/TFA) and gradients to resolve co-eluting impurities .

Q. How does stereochemistry at the 4-position affect biological activity or chemical interactions?

Answer:

  • Cis vs. Trans Isomers: Cis-4-fluoro/aminomethyl groups may enhance hydrogen bonding with target proteins.
  • Experimental Design: Synthesize and isolate stereoisomers via chiral resolution. Compare binding affinities using SPR or ITC .
    Example: Trans-isomers of cyclohexane derivatives often exhibit higher metabolic stability due to reduced ring strain .

Q. What safety protocols are essential for handling this compound?

Answer:

  • Ventilation: Use fume hoods to avoid HCl vapor inhalation .
  • Spill Management: Neutralize spills with sodium bicarbonate, then adsorb with inert material (e.g., vermiculite) .
  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact with methanol solutions .

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